molecular formula C7H7NO2S B1625305 Benzene, [(nitromethyl)thio]- CAS No. 60595-16-6

Benzene, [(nitromethyl)thio]-

Cat. No. B1625305
CAS RN: 60595-16-6
M. Wt: 169.2 g/mol
InChI Key: GJGUOMBYPKDBSS-UHFFFAOYSA-N
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Description

Benzene, [(nitromethyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of benzene, which has a nitromethyl group attached to it.

Scientific Research Applications

Synthesis and Characterization in Chemistry

Benzene, [(nitromethyl)thio]-, and its derivatives play a significant role in the synthesis and characterization of various chemical compounds. For example, they are involved in the formation of binuclear Zn(II) complexes with symmetrical potentially pentadentate Schiff base ligands, which have been characterized using techniques like FT-IR, NMR, and mass spectrometry, and whose structure was determined through X-ray crystallography (Dehghani-Firouzabadi & Alizadeh, 2016).

Heterocyclic Compound Synthesis

In the field of heterocyclic compound synthesis, benzene derivatives such as Benzo[b]thiophenes, which contain benzene and thiophene rings, are crucial. They are used in a broad range of applications in medicinal chemistry due to their diverse pharmacological properties. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules and have been used in the creation of organic photoelectric materials and organic semiconductors (Duc, 2020).

Asymmetric Synthesis

In asymmetric synthesis, compounds like Benzene, [(nitromethyl)thio]- are used to synthesize bifunctional catalysts. These catalysts are crucial for reactions such as the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. Such reactions are significant for developing new synthetic routes with high enantioselectivity and diastereoselectivity (Okino et al., 2005).

Catalysis and Reactor Dynamics

In catalysis and reactor dynamics, benzene derivatives, particularly those involving thiophene, are explored for their effects on catalyst poisoning and reactor behavior. For instance, studies on the poisoning kinetics of thiophene on Ni-kieselguhr catalysts using benzene hydrogenation as a model reaction have provided insights into the deactivation behavior of nonisothermal fixed bed reactors (Weng, Eigenberger, & Butt, 1975).

Development of Organic Electronics

Benzene, [(nitromethyl)thio]-, and its derivatives have also been used in the development of organic electronics. Their role in the electrochemical generation and reaction of o-Quinodimethanes, which can be trapped by dienophiles to yield cycloadducts, is a notable example. This methodology aids in synthesizing structures like aryltetralin lignan skeleton (Jinno et al., 1999).

properties

IUPAC Name

nitromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUOMBYPKDBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474015
Record name Benzene, [(nitromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, [(nitromethyl)thio]-

CAS RN

60595-16-6
Record name Benzene, [(nitromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AGM Barrett, D Dhanak, GG Graboski… - Organic …, 2003 - Wiley Online Library
Abstract (Phenylthio) nitromethane intermediate: phenylsulfenyl chloride product:(phenylthio) nitromethane
Number of citations: 45 onlinelibrary.wiley.com
H Yakan, G Bilir, Ş Çakmak, Ö Taş… - Journal of Enzyme …, 2023 - Taylor & Francis
A series of sulfenimide derivatives (1a-i) were investigated as inhibitors of human (hCA-I, hCA-II) and bovine (bCA) carbonic anhydrase enzymes. The compounds were synthesised by …
Number of citations: 4 www.tandfonline.com

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